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Compound of Interest

Compound Name: 10-Hydroxyscandine

Cat. No.: B171144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The marine alkaloid fascaplysin, originally isolated from the sponge Fascaplysinopsis

bergquist, has garnered significant attention in the field of oncology for its potent cytotoxic

activities against a range of cancer cell lines. Its planar pentacyclic structure is a key

determinant of its biological activity, which primarily involves the inhibition of cyclin-dependent

kinase 4 (CDK4) and modulation of the PI3K/AKT/mTOR signaling pathway. This guide

provides a comparative analysis of fascaplysin and its structural analogs, presenting key

experimental data, detailed protocols, and visualizations of the underlying molecular

mechanisms to aid in ongoing cancer research and drug development efforts.

Quantitative Analysis of Anticancer Activity
The anticancer efficacy of fascaplysin and its derivatives has been extensively evaluated

against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a

measure of the potency of a substance in inhibiting a specific biological or biochemical

function, are summarized in the table below. These values have been compiled from multiple

studies to provide a comprehensive overview of the structure-activity relationships within this

class of compounds.
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Compound/Analog Cancer Cell Line IC50 (µM) Reference

Fascaplysin
A549 (Lung

Carcinoma)
- [1]

K562 (Leukemia) - [1]

HL-60 (Leukemia) 0.5 (48h) [2]

LNCaP (Prostate

Cancer)
0.54 [2]

SCLC cell lines

(mean)
0.89 [2]

NSCLC cell lines

(mean)
1.15

9-Phenylfascaplysin K562 (Leukemia) -

A549 (Lung

Carcinoma)
-

Compound 6c (non-

planar analog)

HeLa (Cervical

Cancer)
1.03

A549 (Lung

Carcinoma)
-

HepG2 (Liver Cancer) -

WI-38 (Normal Lung

Fibroblasts)
311.51

3,10-

dibromofascaplysin
- -

Note: IC50 values can vary between studies due to different experimental conditions. The data

presented here is for comparative purposes. "-" indicates that the specific value was mentioned

as significant but not explicitly quantified in the referenced abstract.
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Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key assays used in the evaluation of fascaplysin and its analogs.

MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Materials:

96-well plates

Cancer cell lines of interest

Complete culture medium

Fascaplysin or its analogs (dissolved in a suitable solvent, e.g., DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a

humidified 5% CO2 atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

After 24 hours, remove the old medium from the wells and add 100 µL of the medium

containing the test compounds at various concentrations. Include a vehicle control (medium

with the solvent used for the compounds) and a blank control (medium only).

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C and 5% CO2.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final

concentration 0.5 mg/mL).

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of

formazan crystals by viable cells.

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using appropriate software.

CDK4 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the CDK4 enzyme.

Materials:

Active CDK4/Cyclin D3 enzyme complex

Kinase substrate peptide (e.g., a derivative of the retinoblastoma protein, pRb)

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

Test compounds (fascaplysin and its analogs)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader

Procedure:
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Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the CDK4/Cyclin D3

enzyme, and the substrate peptide.

Compound Addition: Add the test compounds at various concentrations to the wells. Include

a positive control (a known CDK4 inhibitor) and a negative control (vehicle).

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60

minutes).

Detection: Stop the reaction and measure the amount of ADP produced (which is

proportional to the kinase activity) using a detection reagent according to the manufacturer's

instructions.

Data Analysis: Determine the percentage of inhibition of CDK4 activity for each compound

concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action
Fascaplysin and its analogs exert their anticancer effects through the modulation of key cellular

signaling pathways that control cell cycle progression and survival.

Inhibition of the CDK4/Cyclin D1-Rb Pathway
Fascaplysin is a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4). In the G1 phase of the

cell cycle, CDK4, in complex with Cyclin D1, phosphorylates the Retinoblastoma protein (pRb).

This phosphorylation releases the transcription factor E2F, allowing the transcription of genes

necessary for the S phase, thereby promoting cell cycle progression. By inhibiting CDK4,

fascaplysin prevents the phosphorylation of pRb, leading to a G1 cell cycle arrest and inhibition

of tumor cell proliferation.
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Caption: Fascaplysin inhibits CDK4, preventing pRb phosphorylation and G1/S phase

transition.

Modulation of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth,

proliferation, and survival. Aberrant activation of this pathway is common in many cancers.

Fascaplysin has been shown to inhibit this pathway, leading to the induction of apoptosis

(programmed cell death) and autophagy (a cellular degradation process).
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Caption: Fascaplysin inhibits the PI3K/AKT/mTOR pathway, promoting apoptosis.

Experimental Workflow for Anticancer Drug Screening
The process of screening potential anticancer compounds like fascaplysin and its analogs

involves a systematic workflow from initial cell-based assays to more complex mechanistic
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studies.
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Caption: A typical workflow for the evaluation of novel anticancer compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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